molecular formula C20H23NO4 B2363582 (E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide CAS No. 2034997-41-4

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide

Número de catálogo: B2363582
Número CAS: 2034997-41-4
Peso molecular: 341.407
Clave InChI: XKHSTASPQBAUSW-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide, a compound with the molecular formula C20H23NO4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC20H23NO4
Molecular Weight341.407 g/mol
Purity≥ 95%
IUPAC Name(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide

The compound is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in modulating neurotransmission related to anxiety and cognitive functions. Studies indicate that compounds with similar structures can act as positive allosteric modulators of these receptors, enhancing their activity and potentially leading to anxiolytic effects.

Anxiolytic Effects

Research has demonstrated that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit significant anxiolytic-like activity in animal models. The following findings are noteworthy:

  • Dosage and Efficacy : In studies involving mice, doses of 0.5 mg/kg produced anxiolytic effects in elevated plus maze tests, while chronic treatments increased efficacy at lower doses (0.1 mg/kg) .
  • Mechanistic Insights : The anxiolytic activity was inhibited by methyllycaconitine, a selective α7-antagonist, confirming the involvement of α7 nAChRs in mediating these effects .
  • Comparative Analysis : The compound demonstrated superior efficacy compared to other nicotinic ligands tested, indicating a unique mechanism that warrants further investigation.

Case Studies

  • Animal Model Studies : In a controlled study involving mice pretreated with nicotine or selective α7 agonists, the administration of related furan-based acrylamides resulted in significant reductions in anxiety-like behaviors . This suggests that the compound may have similar therapeutic potential.
  • In Vitro Studies : Preliminary in vitro assays on derivatives of furan-containing acrylamides indicate that they may inhibit tubulin polymerization and exhibit moderate histone deacetylase (HDAC) inhibitory activity . These dual actions could contribute to their antiproliferative effects.

Q & A

Q. How can researchers optimize the multi-step synthesis of this acrylamide derivative to improve yield and purity?

Basic Research Question
Optimization involves refining reaction conditions such as solvent selection (e.g., ethanol or toluene for solubility), catalyst choice (e.g., palladium-based catalysts for coupling reactions), and temperature control (reflux conditions for efficient energy transfer). Purification steps like recrystallization or column chromatography are critical for isolating high-purity products. For example, monitoring reactions via thin-layer chromatography (TLC) ensures timely termination to minimize byproducts .

Q. Which analytical methods are most suitable for characterizing the structural and stereochemical properties of this compound?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms stereochemistry, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography provides definitive structural confirmation, especially for resolving E/Z isomerism in the acrylamide backbone. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are appropriate for preliminary screening of this compound’s bioactivity?

Basic Research Question
Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or apoptosis markers) are foundational. Use receptor-binding studies (e.g., fluorescence polarization) to evaluate interactions with biological targets like GPCRs or ion channels. Dose-response curves (IC₅₀/EC₅₀) quantify potency .

Q. How can advanced spectroscopic techniques resolve contradictions in spectral data for structural elucidation?

Advanced Research Question
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Use 2D NMR (COSY, NOESY) to confirm proton-proton correlations and distinguish regioisomers. Dynamic NMR experiments at variable temperatures can identify slow-exchange processes. Cross-validate with computational chemistry (DFT calculations) to predict spectral signatures .

Q. What methodologies are effective for studying the reaction mechanisms of key synthetic steps?

Advanced Research Question
Isotopic labeling (e.g., deuterated solvents) tracks proton transfer pathways. Kinetic studies (variable-temperature HPLC) identify rate-determining steps. Electrospray ionization mass spectrometry (ESI-MS) detects transient intermediates. Computational modeling (DFT or MD simulations) maps energy profiles and transition states .

Q. How should researchers assess the compound’s stability under physiological or storage conditions?

Basic Research Question
Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. pH-dependent stability assays (2.0–9.0) identify labile functional groups (e.g., hydrolytic cleavage of the acrylamide bond). Light sensitivity tests under UV/visible irradiation evaluate photodegradation risks .

Q. Which techniques are recommended for studying target-ligand interactions at the molecular level?

Advanced Research Question
Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff). Cryo-electron microscopy (cryo-EM) visualizes ligand-receptor complexes. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Mutagenesis studies validate critical binding residues identified via docking simulations (AutoDock Vina) .

Q. How can regioselectivity challenges in heterocyclic functionalization be mitigated during synthesis?

Advanced Research Question
Employ directing groups (e.g., boronates) to control substitution patterns. Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions. Solvent polarity adjustments (DMF vs. THF) influence electronic effects. Computational tools (Mulliken charge analysis) predict reactive sites .

Q. What in silico strategies predict physicochemical properties relevant to drug-likeness?

Advanced Research Question
Use QSPR models (Quantitative Structure-Property Relationship) to estimate logP, solubility, and permeability. Molecular dynamics (MD) simulations assess membrane penetration (e.g., blood-brain barrier). ADMET predictors (SwissADME) evaluate toxicity and metabolic stability .

Q. How can solubility limitations of this compound be addressed for in vivo studies?

Basic Research Question
Formulate with co-solvents (PEG 400, cyclodextrins) or nanoemulsions. Prodrug strategies (e.g., esterification of the hydroxyl group) enhance aqueous solubility. Salt formation (HCl or sodium salts) improves ionization. Phase-solubility diagrams identify optimal excipients .

Propiedades

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-19(9-8-18-7-4-12-25-18)21-15-20(23,16-5-2-1-3-6-16)17-10-13-24-14-11-17/h1-9,12,17,23H,10-11,13-15H2,(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHSTASPQBAUSW-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(CNC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.